

Introduction: The Strategic Value of a Functionalized Thiophene Building Block

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Bromo-2-methoxythiophene

CAS No.: 73882-42-5

Cat. No.: B3152546

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4-Bromo-2-methoxythiophene is a heterocyclic compound of significant interest in the fields of medicinal chemistry, organic electronics, and agrochemicals. Its utility stems from the unique electronic and steric properties conferred by its substituents. The thiophene core is a bioisostere for the benzene ring, often incorporated into drug candidates to modulate metabolic stability and binding interactions.[1] The methoxy group at the 2-position and the bromine atom at the 4-position provide two distinct, orthogonal handles for synthetic diversification.

The electron-donating methoxy group activates the thiophene ring towards electrophilic substitution and influences the regioselectivity of metalation reactions.[2] Conversely, the bromine atom serves as a prime reactive site for a multitude of transition metal-catalyzed cross-coupling reactions, enabling the facile construction of complex carbon-carbon and carbon-heteroatom bonds.[3][4] This guide provides a comprehensive overview of the synthesis, reactivity, and application of **4-Bromo-2-methoxythiophene**, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.

Property	Value	Reference
CAS Number	10454-52-1 (Note: Some sources may list 73882-42-5)	[5][6]
Molecular Formula	C ₅ H ₅ BrOS	[6]
Molecular Weight	193.06 g/mol	[5][6]
Appearance	Colorless to light yellow/orange liquid	[7]
Boiling Point	74-76 °C at 20 mmHg	
Density	~1.581 g/mL at 25 °C	

Safety Considerations:

While specific GHS data for **4-bromo-2-methoxythiophene** is not aggregated in the search results, related brominated thiophenes carry significant hazards. For instance, 2-bromothiophene is flammable and can be fatal if swallowed, inhaled, or in contact with skin, and causes serious eye damage.[8] Similarly, other brominated aromatic compounds are known skin, eye, and respiratory irritants.[9][10][11][12] Therefore, it is imperative to handle **4-Bromo-2-methoxythiophene** with stringent safety protocols.

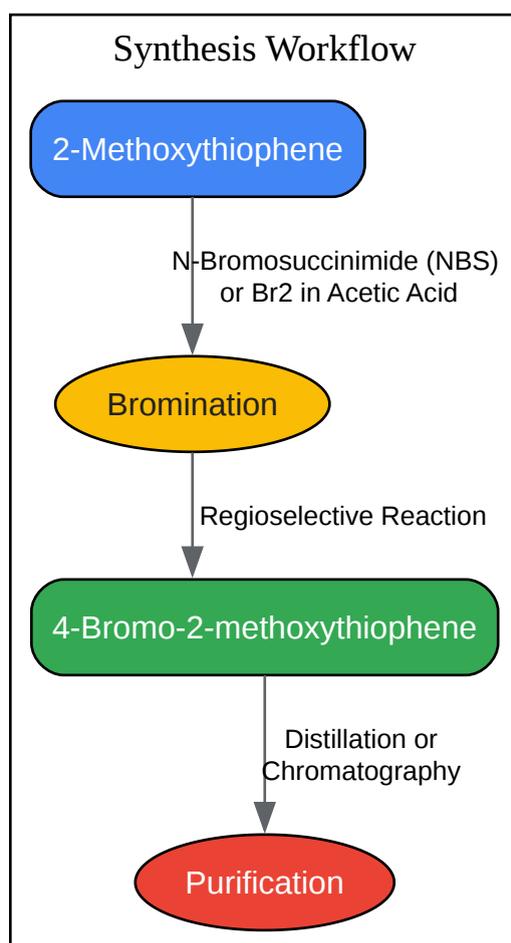
- Handling: Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11] Avoid inhalation of vapors and contact with skin and eyes.[12]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.[11] Some related alkoxythiophenes have shown potential for spontaneous combustion through oligomerization, highlighting the need for careful storage. [13]

Synthesis of the Core Scaffold

The primary route to **4-Bromo-2-methoxythiophene** involves the selective bromination of its precursor, 2-methoxythiophene. The methoxy group is an ortho-, para-director in electrophilic aromatic substitution. However, on the thiophene ring, the C5 position is the most activated,

followed by C3. Direct bromination often leads to a mixture of products. Therefore, achieving regioselective bromination at the C4 position requires a strategic approach, often involving multi-step sequences or specialized brominating agents.

A general strategy for preparing brominated 2-alkoxythiophenes involves the oxidation of 2-thienyltrifluoroborate salts followed by an etherification reaction.[14] However, a more direct approach starts from commercially available 2-methoxythiophene.



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Caption: General workflow for synthesizing **4-Bromo-2-methoxythiophene**.

Experimental Protocol: Bromination of 2-Methoxythiophene

This protocol is a representative procedure based on standard bromination techniques for activated thiophenes.[15] The causality behind using a solvent like acetic acid is to moderate the reactivity of bromine and improve the selectivity of the reaction.[15]

- **Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-methoxythiophene (1.0 eq) and glacial acetic acid (10 vol). Cool the solution to 0-5 °C in an ice bath.
- **Bromination:** Prepare a solution of bromine (1.0 eq) in glacial acetic acid (2 vol) and add it dropwise to the cooled thiophene solution via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup:** Once the starting material is consumed, pour the reaction mixture into a beaker containing ice water. A dense oily layer should separate.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 mL).
- **Washing:** Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid), 10% sodium thiosulfate solution (to quench unreacted bromine), and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by vacuum distillation to yield **4-Bromo-2-methoxythiophene** as a clear liquid.

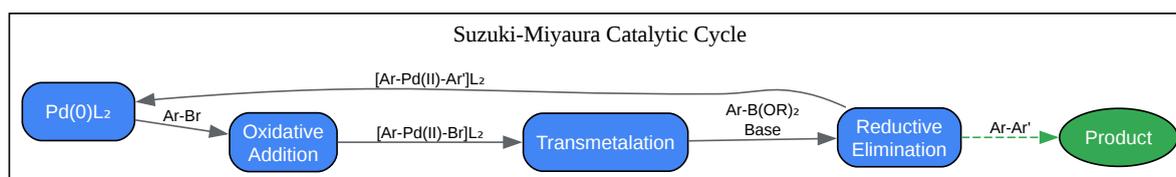
Key Reactions and Mechanistic Insights

The synthetic power of **4-Bromo-2-methoxythiophene** lies in its C-Br bond, which is an ideal substrate for transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds. It involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[16] **4-Bromo-2-methoxythiophene** is an excellent electrophilic partner in this reaction, allowing for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents.[4][17]

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.[17][18] Phosphine ligands like triphenylphosphine (PPh₃) or more electron-rich, bulky phosphines (e.g., SPhos, XPhos) are commonly employed to facilitate the catalytic cycle.[19] The base (e.g., K₂CO₃, K₃PO₄, CsF) is essential for the transmetalation step.[18]



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Representative Protocol: Suzuki Coupling with Phenylboronic Acid

- Inert Atmosphere: To a Schlenk flask, add **4-Bromo-2-methoxythiophene** (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
- Catalyst Loading: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
- Solvent Addition: Subject the flask to three vacuum/argon purge cycles. Then, add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

- Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an argon atmosphere.
- Monitoring & Workup: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the residue by flash column chromatography on silica gel to afford the coupled product.

Stille Cross-Coupling

The Stille reaction provides an alternative, powerful method for C-C bond formation by coupling the organohalide with an organostannane reagent (R-SnR'₃).^{[20][21]} It is often tolerant of a wide range of functional groups and is particularly useful when the corresponding boronic acid is unstable or difficult to prepare. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.^[22]

Key Considerations for Stille Coupling:

- Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand are common choices.^[23]
- Stoichiometry: The reaction is typically run with stoichiometric amounts of the organostannane.
- Toxicity: A significant drawback of the Stille reaction is the toxicity and difficulty in removing tin byproducts. Careful chromatographic purification is essential.

Lithiation and Halogen-Dance Reactions

Treatment of **4-Bromo-2-methoxythiophene** with a strong organolithium base, such as *n*-butyllithium (*n*-BuLi), at low temperatures (-78 °C) can lead to lithium-halogen exchange, generating a potent thiophene-based nucleophile. This lithiated intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones, chlorosilanes) to install a new functional group at the 4-position.

However, the directing effect of the 2-methoxy group and the inherent acidity of thiophene protons can complicate this reaction. Deprotonation at the C5 position can compete with or

follow the lithium-halogen exchange, potentially leading to a mixture of products or rearrangement via a "halogen-dance" mechanism. Careful control of temperature, stoichiometry, and reaction time is crucial for selectivity.[24]

Applications in Drug Discovery and Materials Science

The synthetic versatility of **4-Bromo-2-methoxythiophene** makes it a valuable intermediate for creating diverse molecular architectures.

- **Medicinal Chemistry:** Thiophene derivatives are present in numerous approved drugs and clinical candidates, exhibiting activities ranging from anticancer and anti-inflammatory to antimicrobial.[1][25] The methoxy group, in particular, is a prevalent substituent in drugs that can enhance binding affinity, improve physicochemical properties, and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[26] **4-Bromo-2-methoxythiophene** allows for the strategic introduction of the 2-methoxythiophene moiety into larger molecules via cross-coupling, enabling structure-activity relationship (SAR) studies.
- **Organic Electronics:** Thiophene-based oligomers and polymers are cornerstone materials for organic electronics, including organic light-emitting diodes (OLEDs) and conductive polymers.[2] The ability to functionalize the thiophene core through reactions like Suzuki and Stille coupling is essential for tuning the electronic and photophysical properties of these materials. **4-Bromo-2-methoxythiophene** serves as a building block for creating precisely substituted oligothiophenes.[3]

Conclusion

4-Bromo-2-methoxythiophene is a strategically important building block for modern organic synthesis. Its dual functionality—an electron-rich methoxy-substituted ring and a versatile bromine handle—provides chemists with a powerful tool for constructing complex molecules. A deep understanding of its synthesis, safety profile, and reactivity, particularly in palladium-catalyzed cross-coupling reactions, is key to unlocking its full potential in the development of novel pharmaceuticals and advanced functional materials. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage this valuable reagent in their synthetic endeavors.

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- [To cite this document: BenchChem. \[Introduction: The Strategic Value of a Functionalized Thiophene Building Block\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b3152546#4-bromo-2-methoxythiophene-cas-10454-52-1-literature-review\]](#)

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